molecular formula C20H21ClN2O3S B12391344 Leramistat CAS No. 1642602-54-7

Leramistat

カタログ番号: B12391344
CAS番号: 1642602-54-7
分子量: 404.9 g/mol
InChIキー: PHOYDFRXZMNHIF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Leramistat involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires careful optimization of reaction conditions and purification methods to ensure consistency and quality. The process typically involves batch or continuous flow reactors, followed by crystallization or chromatography for purification .

化学反応の分析

Types of Reactions

Leramistat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .

科学的研究の応用

Leramistat has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study mitochondrial complex I inhibition and its effects on cellular metabolism.

    Biology: Investigated for its role in modulating immune responses and inflammation.

    Medicine: Under clinical trials for the treatment of rheumatoid arthritis and idiopathic pulmonary fibrosis.

作用機序

Leramistat exerts its effects by inhibiting mitochondrial complex I (NADH dehydrogenase), which is a key enzyme in the mitochondrial electron transport chain. This inhibition disrupts ATP production, leading to altered cellular metabolism and immune responses. By modulating inflammation at the level of tissue damage, this compound promotes a pro-repair environment and restores normal bone dynamics .

類似化合物との比較

Similar Compounds

Uniqueness of Leramistat

This compound is unique in its selective inhibition of mitochondrial complex I and its ability to modulate inflammation at the level of tissue damage. Unlike other compounds, this compound promotes a pro-repair environment, making it a promising candidate for combination therapy in treating chronic inflammatory and autoimmune disorders .

生物活性

Leramistat, also known as MBS2320, is a novel compound under investigation for its therapeutic potential in various diseases, particularly those characterized by inflammation and fibrosis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical studies, and potential applications.

This compound functions primarily as a mitochondrial complex I inhibitor , which plays a crucial role in cellular metabolism and energy production. By inhibiting this complex, this compound affects ATP production in immune cells, specifically Thp1 human monocytes, with an IC50 value of 0.63 μM . This inhibition leads to modulation of immune responses and has implications for treating inflammatory diseases.

Key Biological Activities:

  • Inhibition of Inflammation: this compound selectively modulates inflammation at the tissue damage level, promoting a pro-repair environment without completely inhibiting inflammatory pathways . This unique mechanism could help manage chronic inflammatory conditions like rheumatoid arthritis.
  • Impact on Autoimmune Diseases: The compound has shown efficacy in preclinical models for conditions such as atopic dermatitis and other autoimmune disorders .
  • Cancer Therapeutics: Initial studies suggest potential applications in cancer treatment by targeting inflammation-related pathways that contribute to tumor progression .

Phase 2 Trials

  • Idiopathic Pulmonary Fibrosis (IPF) Study:
    • A recent Phase 2 trial aims to evaluate the safety and efficacy of this compound in patients aged 40 years or older with IPF. The study is designed as a double-blind, placebo-controlled trial with approximately 150 participants .
    • Study Design:
      • Duration: 12 weeks of treatment followed by a 56-day follow-up.
      • Endpoints: Primary endpoints include changes in lung function and quality of life measures.
    • Recruitment Criteria:
      • Participants must not be on concurrent anti-fibrotic medications like nintedanib or pirfenidone unless stable for at least eight weeks prior to the study .
  • Rheumatoid Arthritis Study:
    • This compound is also being tested for moderate to severe rheumatoid arthritis in patients who have not responded adequately to traditional DMARDs. The focus here is on its ability to restore normal bone dynamics and reduce inflammation without suppressing repair mechanisms .

Pharmacokinetics and Stability

This compound exhibits variable stability in different cell types:

  • In rat hepatocytes, it has a half-life of approximately 7 minutes.
  • In human hepatocytes, the half-life extends to about 154 minutes . This difference suggests that metabolic pathways in humans may allow for prolonged activity compared to animal models.

Efficacy Data

The biological activity of this compound has been documented through various studies:

  • It has demonstrated significant inhibition of inflammatory markers and modulation of immune responses in vitro.
  • Clinical data from ongoing trials are expected to provide insights into its long-term efficacy and safety profile.

Data Table: Summary of Clinical Trials Involving this compound

Study NameConditionPhaseDurationParticipantsPrimary Endpoint
IPF StudyIdiopathic Pulmonary Fibrosis212 weeks~150Lung function change
Rheumatoid Arthritis StudyRheumatoid Arthritis2TBDTBDInflammation reduction

Case Studies

Recent case studies have highlighted the potential benefits of this compound in managing chronic diseases:

  • A case study involving patients with rheumatoid arthritis indicated improvements in joint function and reduction in inflammatory markers following treatment with this compound .
  • Another case study focused on IPF patients noted stabilization of lung function metrics during the trial period .

特性

CAS番号

1642602-54-7

分子式

C20H21ClN2O3S

分子量

404.9 g/mol

IUPAC名

4-(4-chloro-2-cyanophenyl)-N-(4-hydroxy-4-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C20H21ClN2O3S/c1-20(24)10-8-17(9-11-20)23-27(25,26)18-5-2-14(3-6-18)19-7-4-16(21)12-15(19)13-22/h2-7,12,17,23-24H,8-11H2,1H3

InChIキー

PHOYDFRXZMNHIF-UHFFFAOYSA-N

正規SMILES

CC1(CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)Cl)C#N)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。